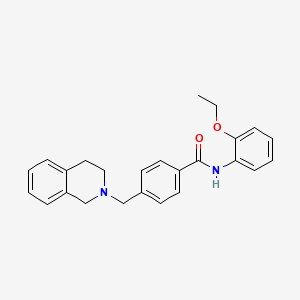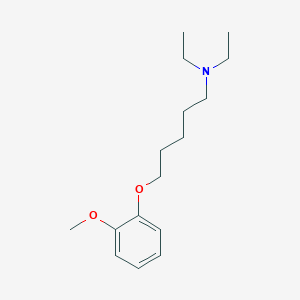![molecular formula C20H19NO3S2 B4930392 5-{2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4930392.png)
5-{2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one, also known as DMTB-T, is a chemical compound that belongs to the thiazolidinone family. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
作用機序
The mechanism of action of 5-{2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed that the compound exerts its anticancer and antimicrobial properties by inducing apoptosis and inhibiting the growth of cancer cells, bacteria, and fungi. 5-{2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been shown to bind to proteins in a selective manner, which suggests that it may exert its effects by interacting with specific proteins.
Biochemical and Physiological Effects:
5-{2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis. 5-{2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has also been found to inhibit the growth of various bacteria and fungi. In addition, 5-{2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been shown to bind to proteins in a selective manner, which suggests that it may have an effect on protein function.
実験室実験の利点と制限
One of the advantages of 5-{2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is its potential application in various fields, including medicinal chemistry, biochemistry, and material science. The compound has been shown to have anticancer and antimicrobial properties, which makes it a promising candidate for the development of new drugs. However, one of the limitations of 5-{2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is its toxicity. The compound has been found to be toxic to some cell lines, which may limit its application in certain experiments.
将来の方向性
There are several future directions for the research on 5-{2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one. One direction is the development of new drugs based on the compound. The anticancer and antimicrobial properties of 5-{2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one make it a promising candidate for the development of new drugs. Another direction is the study of the compound's mechanism of action. The selective binding of 5-{2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one to proteins suggests that it may have an effect on protein function, which warrants further investigation. Additionally, the use of 5-{2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one as a building block for the synthesis of new materials is an area of research that has potential applications in material science.
合成法
The synthesis of 5-{2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves the reaction between 2,4-dimethylphenol and 2-(2-bromoethoxy)benzaldehyde. The resulting product is then reacted with thiourea to form the final product, 5-{2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one. The synthesis of 5-{2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been optimized to improve its yield and purity. The purity of the compound is essential for its application in various fields, including medicinal chemistry.
科学的研究の応用
5-{2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 5-{2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been shown to have anticancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. 5-{2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has also been shown to have antimicrobial properties. It has been found to inhibit the growth of various bacteria and fungi.
In biochemistry, 5-{2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been used as a tool to study protein-ligand interactions. It has been found to bind to proteins in a selective manner, which makes it a useful tool for studying protein-ligand interactions. In material science, 5-{2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been used as a building block for the synthesis of various materials, including metal-organic frameworks.
特性
IUPAC Name |
(5Z)-5-[[2-[2-(2,4-dimethylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S2/c1-13-7-8-16(14(2)11-13)23-9-10-24-17-6-4-3-5-15(17)12-18-19(22)21-20(25)26-18/h3-8,11-12H,9-10H2,1-2H3,(H,21,22,25)/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRNNBCQTPMXHO-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=CC=CC=C2C=C3C(=O)NC(=S)S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCCOC2=CC=CC=C2/C=C\3/C(=O)NC(=S)S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4930310.png)
![4-(4-bromophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4930317.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4930331.png)
![5-(2-nitrophenyl)-N-[4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B4930335.png)
![1-(4-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine](/img/structure/B4930350.png)
![6-(4-morpholinyl)-N-[3-(trifluoromethyl)phenyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4930357.png)


![N-(4-{2-[(4,8-dimethyl-2-quinolinyl)thio]acetyl}phenyl)acetamide](/img/structure/B4930373.png)
![N'-[2-benzoyl-1-(4-bromophenyl)-4-cyano-5-methyl-1H-pyrrol-3-yl]-N,N-dimethylimidoformamide](/img/structure/B4930398.png)

![2-[{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B4930408.png)
![2-fluoro-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4930425.png)